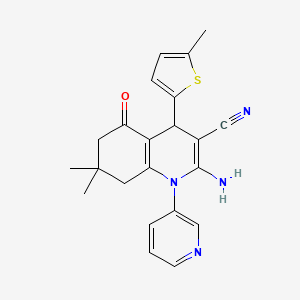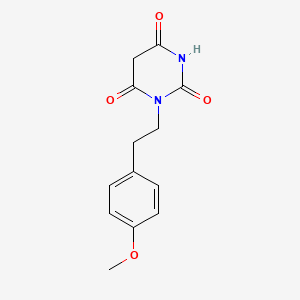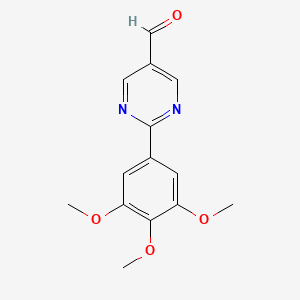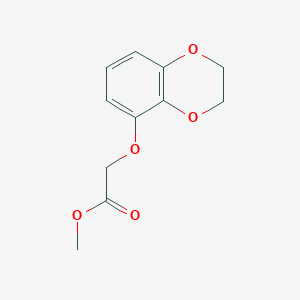![molecular formula C13H11ClN6O2 B11464091 N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide](/img/structure/B11464091.png)
N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide is a complex organic compound that features a combination of oxazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl group. The tetrazole ring is then synthesized and attached to the oxazole derivative. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorophenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.
Scientific Research Applications
N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-([3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide
- N-([3-(3-Bromophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide
- N-([3-(3-Methylphenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide
Uniqueness
N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both oxazole and tetrazole rings in a single molecule provides a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C13H11ClN6O2 |
|---|---|
Molecular Weight |
318.72 g/mol |
IUPAC Name |
N-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-(tetrazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11ClN6O2/c14-10-3-1-2-9(4-10)12-5-11(22-18-12)6-15-13(21)7-20-17-8-16-19-20/h1-5,8H,6-7H2,(H,15,21) |
InChI Key |
AMUMHPZSIBDANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CNC(=O)CN3N=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide](/img/structure/B11464020.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methylbenzamide](/img/structure/B11464022.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11464024.png)
![4-(2-thienyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11464028.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B11464038.png)
![2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11464048.png)
![2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid](/img/structure/B11464066.png)

![N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11464073.png)
![2-bromo-8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11464084.png)
![N-(4-fluorophenyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11464085.png)


